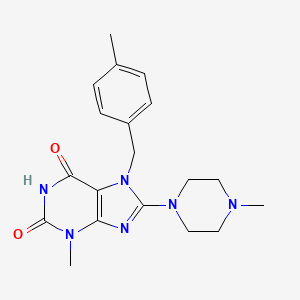
3-methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N6O2 and its molecular weight is 368.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a purine core with various substituents that contribute to its biological properties. The presence of the piperazine group is significant, as it is known to enhance interaction with biological targets.
Chemical Formula
- Molecular Formula : C₁₈H₂₃N₅O₂
- Molecular Weight : 341.41 g/mol
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer activity. A study focusing on piperazine derivatives demonstrated their effectiveness against various cancer cell lines, including melanoma and breast cancer. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for tumor growth and proliferation.
Key Findings from Case Studies
- Study on Anticancer Activity : A recent study reported that derivatives with similar structures showed reduced viability in A375 (melanoma) and MCF-7 (breast cancer) cell lines, indicating potential for further development as anticancer agents .
- Mechanism of Action : The compound's mechanism likely involves interaction with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells. The presence of the piperazine moiety enhances binding affinity to target proteins associated with cancer progression .
Pharmacological Properties
The compound also exhibits a range of pharmacological activities beyond anticancer effects:
- Anxiolytic Effects : Similar piperazine derivatives have shown anxiolytic properties by modulating neurotransmitter systems such as dopamine and serotonin .
- Antimicrobial Activity : Research indicates potential antimicrobial effects against various pathogens, making it a candidate for further investigation in infectious disease treatments .
Synthesis and Characterization
The synthesis of This compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Purine Core : Utilizing condensation reactions between amines and formamide derivatives.
- Substituent Introduction : Employing nucleophilic substitution reactions to introduce the piperazine and methylbenzyl groups under controlled conditions.
Synthetic Route Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Condensation | Amines + Formamide at high temperature |
| 2 | Nucleophilic Substitution | Strong bases (e.g., sodium hydride) in DMF |
In Silico Studies
In silico assessments have been conducted to evaluate the pharmacokinetic properties and molecular interactions of this compound. These studies typically involve:
- Molecular Docking Simulations : To predict binding affinities to target proteins.
- ADMET Analysis : Evaluating Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.
Summary of In Silico Findings
The compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Additionally, molecular docking studies indicate strong interactions with target enzymes implicated in cancer metabolism .
属性
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-13-4-6-14(7-5-13)12-25-15-16(23(3)19(27)21-17(15)26)20-18(25)24-10-8-22(2)9-11-24/h4-7H,8-12H2,1-3H3,(H,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTBRNUGBHSTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644733 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














